1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Overview
Description
Synthesis Analysis
While specific synthesis methods for “1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide” were not found, a related compound, “1H-pyrazole-1-carboxamidine dinitramide (PACADN)”, was synthesized by reacting silver dinitramide with 1H-pyrazole-1-carboxamidine hydrochloride .
Scientific Research Applications
Oncology: Leukemia Treatment
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide: has shown promising results in the treatment of leukemia. Studies have demonstrated its ability to induce apoptosis in human leukemia cells at nanomolar concentrations. The compound was tested against five leukemia cell lines, including acute promyelocytic leukemia (HL-60), acute monocytic leukemia (THP-1), and others, showing significant cytotoxic activity .
Drug Development: Lead Compound Optimization
The optimization of lead compounds is crucial in drug development. This compound, through structure-activity relationship studies, has led to the identification of potent derivatives with improved IC50 values, indicating a higher efficacy in inhibiting leukemia cell viability .
Toxicogenomics: Gene Expression Analysis
Toxicogenomic studies of this compound have revealed altered expression of sixteen genes in the most sensitive leukemia cells. This provides insights into the molecular mechanisms of action and potential side effects, which is vital for the development of safer therapeutic agents .
Comparative Oncology: Breast Cancer Research
While primarily studied in leukemia cells, this compound has also been applied to breast cancer cell lines, such as murine 4T1 and human MCF7. The research helps in understanding the broader applicability of the compound across different types of cancer .
Pharmacology: Selectivity and Potency
The selectivity and potency of this compound are noteworthy. It has been found to be less sensitive to human primary fibroblasts compared to cancer cells, suggesting a favorable therapeutic index .
Apoptosis Mechanisms: Flow Cytometry Studies
Flow cytometry has confirmed the absence of necrosis and revealed significant apoptotic populations in treated leukemia cells. This underscores the compound’s role in activating programmed cell death pathways, a desirable feature in anti-cancer drugs .
Future Directions
While specific future directions for “1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide” were not found, there has been significant progress in synthesizing structurally diverse and biologically relevant pyrazole derivatives through the integration of green methodologies . This suggests that there may be future research opportunities in developing novel synthesis methods for complex pyrazole derivatives, including “1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide”.
properties
IUPAC Name |
1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole-7-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c11-9(12)8-5-13-15-4-3-14(10(8)15)6-7-1-2-7/h3-5,7H,1-2,6H2,(H3,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSPNZZBAVIFKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=C(C=N3)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboximidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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